2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzodioxin ring, which is a common structural motif in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the exothermic reaction and any hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in treating diseases due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the ethyl group, making it less bulky.
Uniqueness
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can enhance its binding affinity to certain proteins compared to its analogs .
Properties
CAS No. |
851398-32-8 |
---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(14-12(15)7-13)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
BSXDSGTXOJSUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.